molecular formula C21H17F3N4O4 B3331886 Sorafenib Impurity 9 CAS No. 862875-16-9

Sorafenib Impurity 9

Cat. No.: B3331886
CAS No.: 862875-16-9
M. Wt: 446.4 g/mol
InChI Key: NUDOMXMCXPMNQE-UHFFFAOYSA-N
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Description

Sorafenib Impurity 9 is a byproduct formed during the synthesis of Sorafenib, a kinase inhibitor used in the treatment of various cancers, including liver, kidney, and thyroid cancers. Sorafenib works by inhibiting multiple intracellular and cell surface kinases, which play a role in tumor cell proliferation and angiogenesis. Impurities like this compound are crucial to identify and control to ensure the purity, stability, and efficacy of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorafenib Impurity 9 typically involves the reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol to form an intermediate, which then reacts with an isocyanate to produce the impurity. The reaction conditions often include the use of a single base and do not require an inert atmosphere .

Industrial Production Methods: Industrial production of Sorafenib and its impurities involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired impurity .

Chemical Reactions Analysis

Types of Reactions: Sorafenib Impurity 9 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Sorafenib Impurity 9 has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Sorafenib Impurity 9 is unique due to its specific formation during the synthesis of Sorafenib. Its identification and control are essential for ensuring the quality and safety of the final pharmaceutical product. Unlike other similar compounds, this compound is primarily studied for its role as an impurity rather than a therapeutic agent .

Properties

IUPAC Name

4-[4-[[4-hydroxy-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4/c1-25-19(30)17-11-15(8-9-26-17)32-14-5-2-12(3-6-14)27-20(31)28-13-4-7-18(29)16(10-13)21(22,23)24/h2-11,29H,1H3,(H,25,30)(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDOMXMCXPMNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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